![molecular formula C5H5IN2OS B224188 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one CAS No. 76510-61-7](/img/structure/B224188.png)
5-Iodo-2-(methylthio)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of “5-Iodo-2-(methylthio)pyrimidin-4(3H)-one” involves several steps. One method involves the reaction of 2-methylthio-4-pyrimidinone with N-iodosuccinimide in chloroform at 70°C . Another method involves the reaction of 2-thiouracile with sodium hydroxide and methyl iodide, followed by neutralization with acetic acid .
Molecular Structure Analysis
The molecular structure of “5-Iodo-2-(methylthio)pyrimidin-4(3H)-one” can be represented by the SMILES string CSc1nc(N)c(I)c(N)n1 . The InChI key is UGHMJPIINUNWIA-UHFFFAOYSA-N .
Scientific Research Applications
Synthetic Applications and Catalysis
Hybrid catalysts play a crucial role in the synthesis of pyrimidine scaffolds, such as 5H-pyrano[2,3-d]pyrimidin-2-ones/2,4-diones, which are key precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The use of diversified hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, has been emphasized for the development of pyrimidine scaffolds, highlighting the importance of these compounds in synthetic chemistry (Parmar, Vala, & Patel, 2023).
Medicinal Chemistry and Pharmacology
Anti-inflammatory Applications
Substituted tetrahydropyrimidine derivatives have demonstrated potential in vitro anti-inflammatory activity. The synthesis of these compounds involves the substitution of a methylthio group, showing their relevance in designing lead molecules for anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).
Anticancer Research
Fluorinated pyrimidines, like 5-Fluorouracil (5-FU), are extensively used in cancer treatment, affecting over 2 million patients annually. The synthesis of 5-FU, including its isotopes for studying metabolism and biodistribution, as well as its incorporation into RNA and DNA for mechanistic studies, underscores the significance of pyrimidine derivatives in cancer research. These studies offer insights into how fluorinated pyrimidines perturb nucleic acid structure and dynamics, contributing to cancer treatment advancements (Gmeiner, 2020).
Mechanism of Action
Target of Action
It’s known that similar compounds have been synthesized and evaluated for their antiviral effect on extracellular hbv dna .
Biochemical Pathways
Similar compounds have been found to effectively reduce the secretion of hbeag .
Result of Action
Similar compounds have been found to possess anti-hbv abilities .
properties
IUPAC Name |
5-iodo-2-methylsulfanyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2OS/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHKWCNGAAYWAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=O)N1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463482 |
Source
|
Record name | AG-H-05354 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30463482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2-(methylthio)pyrimidin-4(3H)-one | |
CAS RN |
76510-61-7 |
Source
|
Record name | AG-H-05354 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30463482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.